5-Bromo-3-iodo-2-isopropoxybenzaldehyde
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Overview
Description
5-Bromo-3-iodo-2-isopropoxybenzaldehyde is an organic compound with the molecular formula C10H10BrIO2. It is a derivative of benzaldehyde, featuring bromine and iodine substituents on the benzene ring, along with an isopropoxy group. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity .
Preparation Methods
The synthesis of 5-Bromo-3-iodo-2-isopropoxybenzaldehyde typically involves multi-step organic reactionsThe reaction conditions often involve the use of halogenating agents such as bromine and iodine, along with appropriate solvents and catalysts to facilitate the reactions .
Chemical Reactions Analysis
5-Bromo-3-iodo-2-isopropoxybenzaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Scientific Research Applications
5-Bromo-3-iodo-2-isopropoxybenzaldehyde is utilized in various scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: The compound is used in the development of pharmaceuticals and biologically active molecules.
Industry: It finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-3-iodo-2-isopropoxybenzaldehyde involves its reactivity towards various chemical reagents. The presence of bromine and iodine atoms makes it a versatile intermediate in organic synthesis. The molecular targets and pathways depend on the specific reactions and applications it is used for .
Comparison with Similar Compounds
Similar compounds to 5-Bromo-3-iodo-2-isopropoxybenzaldehyde include:
5-Bromo-3-iodo-7-azaindole: Another halogenated compound with similar reactivity.
5-Bromo-2-iodopyridine: Used in similar synthetic applications.
3-Bromo-5-iodobenzoic acid: Shares structural similarities and reactivity patterns.
This compound is unique due to its specific substitution pattern and the presence of the isopropoxy group, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
5-bromo-3-iodo-2-propan-2-yloxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrIO2/c1-6(2)14-10-7(5-13)3-8(11)4-9(10)12/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MODQYKKVUITENR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1I)Br)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrIO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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